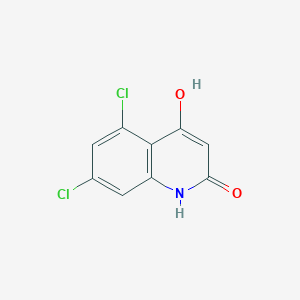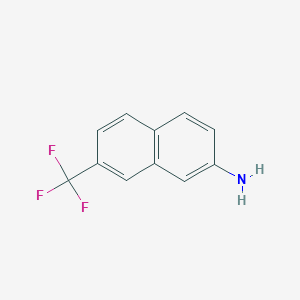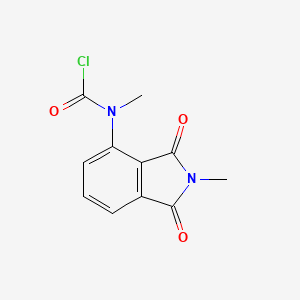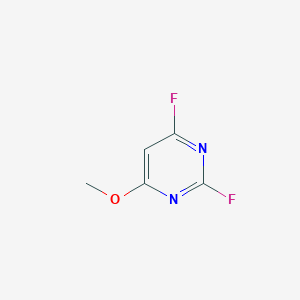
N-prop-2-ynylpropane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-prop-2-ynylpropane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a propane chain with a prop-2-ynyl substituent. This compound is part of the broader class of sulfonamides, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-prop-2-ynylpropane-1-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of a thiol with an amine in the presence of an oxidizing agent, leading to the formation of the sulfonamide bond . The reaction conditions typically include mild temperatures and the use of catalysts to enhance the reaction efficiency.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of sulfonyl chlorides and primary or secondary amines. The reaction is carried out in the presence of organic or inorganic bases to facilitate the formation of the sulfonamide bond . This method is scalable and can be optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-prop-2-ynylpropane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Aplicaciones Científicas De Investigación
N-prop-2-ynylpropane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organosulfur compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism by which N-prop-2-ynylpropane-1-sulfonamide exerts its effects involves the interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or disrupt biological pathways . This mechanism is similar to that of other sulfonamide drugs, which act as competitive inhibitors of enzymes involved in folic acid synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Sulfonimidates: These compounds also contain a sulfur-nitrogen bond and are used in similar applications.
Sulfenamides: Known for their use in the synthesis of various organosulfur compounds.
Sulfinamides: Another class of sulfur-nitrogen compounds with diverse applications.
Uniqueness
N-prop-2-ynylpropane-1-sulfonamide is unique due to its specific structural features, including the prop-2-ynyl substituent, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C6H11NO2S |
|---|---|
Peso molecular |
161.22 g/mol |
Nombre IUPAC |
N-prop-2-ynylpropane-1-sulfonamide |
InChI |
InChI=1S/C6H11NO2S/c1-3-5-7-10(8,9)6-4-2/h1,7H,4-6H2,2H3 |
Clave InChI |
KJVKERBQRYFSAS-UHFFFAOYSA-N |
SMILES canónico |
CCCS(=O)(=O)NCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Ethyl-6-methylimidazo[1,2-b]pyridazine](/img/structure/B8767959.png)

![2,2-BIS[[(1-OXOOCTYL)OXY]METHYL]-1,3-PROPANEDIYL DIOCTANOATE](/img/structure/B8767967.png)




![N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B8767995.png)


![10-(4-Chlorophenacyl)-2,3,4,10-tetrahydropyrimidino[1,2-a]benzimidazole](/img/structure/B8768008.png)
![Ethyl 2-ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B8768016.png)
